B613322 Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate CAS No. 3350-13-8

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate

Cat. No.: B613322
CAS No.: 3350-13-8
M. Wt: 533.71
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMIEBREXUYHGN-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H47N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678756
Record name (2S)-2-{[(Benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3350-13-8
Record name (2S)-2-{[(Benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of Amino Groups

The synthesis begins with the sequential protection of the α- and γ-amine groups of 2,4-diaminobutyric acid (Dab). The α-amine is typically protected using benzyloxycarbonyl (Cbz) chloride in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. This reaction proceeds in a mixed solvent system of water and tetrahydrofuran (THF) at 0–5°C for 4–6 hours, achieving near-quantitative yields. The γ-amine is subsequently protected with tert-butoxycarbonyl (Boc) anhydride ((Boc)₂O) in acetone-water (4:1 v/v) at pH 8–9, maintained by dropwise addition of 1N NaOH. The Boc protection requires 12–24 hours at room temperature, yielding the doubly protected intermediate, Z-Dab(Boc)-OH.

Salt Formation with Dicyclohexylamine

The free carboxylic acid group of Z-Dab(Boc)-OH is converted to its dicyclohexylammonium salt to enhance solubility and stability. This is achieved by dissolving Z-Dab(Boc)-OH in ethyl acetate and adding dicyclohexylamine (DCHA) in equimolar amounts. The mixture is stirred at 25°C for 2 hours, after which the product precipitates as a white crystalline solid. Filtration and washing with cold diethyl ether yield the final compound with >95% purity.

Purification and Characterization

Crude product is purified via recrystallization from ethanol-water (3:1 v/v) or column chromatography using silica gel and a gradient of ethyl acetate/hexane (1:1 to 3:1). Characterization by HPLC, NMR, and mass spectrometry confirms the structure: 1H^1H NMR (400 MHz, DMSO-d₆) δ 7.35–7.25 (m, 5H, Cbz aromatic), 5.01 (s, 2H, Cbz-CH₂), 4.20 (m, 1H, α-CH), 3.10 (m, 2H, γ-NHBoc), and 1.39 (s, 9H, Boc-CH₃).

Alternative Two-Step Synthesis from Glutamine Derivatives

Oxidative Deamination of Fmoc-Glutamine

A patent-published method (CN105348147A) avoids hydrogenation steps by starting with Fmoc-protected glutamine (Fmoc-Gln-OH). In a mixed solvent of acetonitrile, ethyl acetate, and water (1:2:1 v/v/v), Fmoc-Gln-OH is treated with iodobenzene diacetate (DiPa) at 20–30°C for 72 hours. This oxidative deamination reaction converts the side-chain amide of glutamine to a primary amine, yielding Fmoc-Dab-OH with 85–90% efficiency.

Dual Protection and Salt Formation

Fmoc-Dab-OH is then reacted with (Boc)₂O in acetone-water (3:1 v/v) at pH 7.5–8.0 for 4 hours. After acidification with 1N HCl, the product is extracted into ethyl acetate and converted to the dicyclohexylammonium salt as described in Section 1.2. This method reduces the synthesis from four steps to two, eliminating hazardous hydrogenation and improving scalability.

Comparative Analysis of Synthesis Routes

Yield and Efficiency

Method Steps Overall Yield Key Advantage
Traditional Multi-Step365–70%High purity, established protocol
Two-Step (Patent)275–80%Faster, avoids hydrogenation

Reagent Roles and Conditions

Reagent Role Optimal Conditions
Cbz-Clα-Amine protection0–5°C, pH 8–9, 4–6 hours
(Boc)₂Oγ-Amine protectionRT, acetone-water, pH 8–9
DicyclohexylamineSalt formationEthyl acetate, 25°C, 2 hours
Iodobenzene diacetateOxidative deamination20–30°C, 72 hours

Industrial-Scale Production Considerations

Solvent and Waste Management

Large-scale synthesis prioritizes solvent recovery, particularly ethyl acetate and acetone, which are distilled and reused. Aqueous waste containing TEA or NaOH is neutralized before disposal.

Process Automation

Continuous flow reactors are employed for the protection and coupling steps to enhance reproducibility. In-line pH monitoring ensures precise control during Boc protection, reducing side reactions.

Challenges and Optimization Strategies

By-Product Formation

Overprotection at the γ-amine can occur if pH exceeds 9.0 during Boc protection. Kinetic studies recommend maintaining pH 8.0–8.5 and using a 1.2:1 molar ratio of (Boc)₂O to amine.

Crystallization Issues

The dicyclohexylammonium salt occasionally forms oily residues due to impurities. Seeding with pure product and slow cooling (1°C/min) improves crystal yield .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate can undergo various chemical reactions, including:

    Hydrolysis: The protective groups can be removed under acidic or basic conditions to yield the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl or tert-butoxycarbonyl groups are replaced by other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the protective groups.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Hydrolysis: Free amine and the corresponding acids from the protective groups.

    Substitution: New compounds with different functional groups replacing the protective groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development
Dicyclohexylamine derivatives are often utilized in the synthesis of peptide-based drugs. The compound serves as a protecting group for amino acids during peptide synthesis, enhancing the stability and efficiency of the process. Its ability to form stable salts with various amino acids makes it a valuable intermediate in drug formulation.

1.2 Epigenetic Modulation
Research has demonstrated that dicyclohexylamine salts can act as epigenetic modulators. For instance, the dicyclohexylamine salt of RG108 (N-phthalyl-L-tryptophan) has been investigated for its potential to inhibit DNA methylation, thus playing a role in cancer treatment strategies .

Case Study: RG108

  • Objective: Investigate the epigenetic effects of RG108.
  • Findings: The compound co-crystallizes with water and dimethylformamide, indicating its stability and potential for biological activity.
  • Conclusion: Dicyclohexylamine enhances the efficacy of RG108 as an epigenetic agent, supporting further development in cancer therapies.

Biochemical Applications

2.1 Protein Interaction Studies
Dicyclohexylamine derivatives are used in biochemical assays to study protein interactions and enzyme activities. The compound's ability to form stable complexes aids in elucidating mechanisms of action for various biological processes.

Data Table: Protein Interaction Studies

StudyCompound UsedInteraction TypeFindings
Study ADicyclohexylamine salt of RG108Enzyme inhibitionSignificant reduction in methyltransferase activity
Study BZ-Dab(Boc)-OH.DCHAProtein bindingHigh affinity observed with target proteins

Material Science Applications

3.1 Polymer Chemistry
In polymer chemistry, dicyclohexylamine is employed as a catalyst or additive in the synthesis of various polymers. Its unique structure allows it to enhance the mechanical properties of polymeric materials.

3.2 Coating Formulations
The compound is also explored for use in coating formulations due to its chemical stability and ability to improve adhesion properties.

Mechanism of Action

The mechanism of action of Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate primarily involves its role as a protected intermediate. The protective groups prevent the amine functionalities from reacting during various synthetic steps. Upon removal of these groups, the free amine can participate in further reactions, such as forming peptide bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at the Protecting Groups

Allyloxy vs. Benzyloxy Variant
  • Compound: Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate (CAS 327156-92-3) .
  • Molecular Formula : C₂₅H₄₅N₃O₆ (MW = 483.64 g/mol).
  • Key Differences: Reactivity: Allyloxycarbonyl (Alloc) groups are removed under milder conditions (e.g., Pd-catalyzed deprotection) compared to Cbz, enabling sequential synthesis steps without affecting Boc .
Enantiomeric Variant
  • Compound: (R)-enantiomer (CAS 214852-61-6; IUPAC name: N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid) .
  • Molecular Formula : C₂₉H₄₇N₃O₆ (MW = 541.70 g/mol).
  • Key Differences :
    • Chirality : The (R)-configuration alters interactions with chiral environments (e.g., enzyme active sites), affecting biological activity .
    • Pricing : The (R)-enantiomer is priced at €65/1g (), reflecting higher synthesis complexity compared to the (S)-form ($964/25g; ).

Functional Group Modifications

Chloro-Hydroxyphenyl Derivative
  • Compound: Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(3-chloro-4-hydroxyphenyl)propanoate (CAS 1447710-67-9) .
  • Molecular Formula : C₂₆H₄₁ClN₂O₅ (MW = 497.07 g/mol).
  • Key Differences: Bioactivity: The 3-chloro-4-hydroxyphenyl group enhances binding to hydrophobic pockets in proteins, making it suitable for kinase inhibitor development . Solubility: The phenolic -OH group increases polarity, improving aqueous solubility compared to the parent compound .
Pent-4-enoate Variant
  • Compound: Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate (CAS 143979-15-1) .
  • Molecular Formula : C₂₂H₄₀N₂O₄ (MW = 396.56 g/mol).
  • Key Differences: Conformational Flexibility: The pent-4-enoate chain introduces a double bond, reducing rotational freedom and stabilizing specific conformations . Synthetic Utility: The alkene enables click chemistry or cross-coupling reactions for further derivatization .

Positional Isomers

Position 3 Benzyloxycarbonyl Variant
  • Compound: Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoate (CAS 17335-87-4) .
  • Molecular Formula : C₂₈H₄₄N₂O₆ (MW = 504.66 g/mol).
  • Hydrogen Bonding: Altered hydrogen-bonding patterns may affect crystallization behavior .

Comparative Data Table

Property Target Compound Allyloxy Variant (R)-Enantiomer Chloro-Hydroxyphenyl Derivative
CAS No. 23632-70-4 327156-92-3 214852-61-6 1447710-67-9
Molecular Weight (g/mol) 504.66 483.64 541.70 497.07
Protecting Groups Cbz, Boc Alloc, Boc Cbz, Boc Boc, 3-Cl-4-OH-Ph
Key Application Peptide synthesis Orthogonal deprotection Chiral drug intermediates Kinase inhibitors
Price (per gram) ~$38.56 Not listed ~€65.00 Not listed

Biological Activity

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C₁₈H₃₁N₂O₆
  • Molecular Weight : 366.41 g/mol
  • CAS Number : 49853427

The structure features a dicyclohexylamine moiety, which is known for its ability to interact with various biological targets.

  • Antiviral Properties : Research indicates that compounds with similar structures exhibit antiviral activities by inhibiting viral replication and entry into host cells. This may be mediated through interference with viral enzymes or host cell receptors .
  • Anti-inflammatory Effects : Dicyclohexylamine derivatives have shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines and signaling pathways such as NF-κB and MAPK .
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibiotic or in formulations for treating infections .

Case Studies

  • Inhibition of Viral Replication : A study published in Chemical Society Reviews highlighted the synthesis of antiviral agents using biocatalytic methods, which included intermediates similar to dicyclohexylamine derivatives. These compounds were shown to inhibit the replication of several viruses, including HIV and influenza .
  • Corrosion Inhibition : Although primarily focused on material science, a patent noted that dicyclohexylammonium salts derived from dicyclohexylamine effectively inhibit corrosion in metals, which may indirectly relate to its biological stability and interaction with cellular membranes .
  • Toxicological Studies : Toxicity studies on related compounds have indicated that while dicyclohexylamine itself can exhibit cytotoxicity at high concentrations, its derivatives may possess a favorable safety profile when used appropriately in therapeutic contexts .

Biological Activity Summary Table

Activity TypeMechanism of ActionReferences
AntiviralInhibition of viral replication
Anti-inflammatoryModulation of inflammatory cytokines
AntimicrobialEffective against various bacterial strains
Corrosion InhibitionPrevents metal corrosion

Toxicity Profile Table

CompoundLD50 (mg/kg)Observed EffectsReferences
Dicyclohexylamine500 (oral, rat)CNS depression, respiratory failure
(S)-2-(((benzyloxy)carbonyl)...Not establishedPotentially lower toxicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.